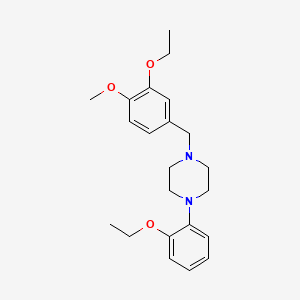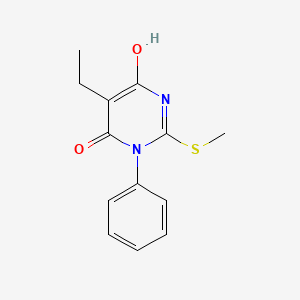![molecular formula C15H16N2O3 B6003630 N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B6003630.png)
N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide, also known as DAF-2, is a fluorescent probe that is widely used in scientific research. It is a small molecule that is capable of detecting nitric oxide (NO) in living cells. NO is an important signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. DAF-2 has been used extensively to study the production and function of NO in various biological systems.
Wirkmechanismus
The mechanism of action of N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide involves its conversion to a fluorescent product (N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamideT) upon reaction with NO. This reaction is catalyzed by the enzyme nitric oxide synthase (NOS), which produces NO from L-arginine. N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamideT emits a green fluorescence upon excitation with blue light, allowing for the detection and quantification of NO production in living cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide are largely related to its ability to detect NO in living cells. NO is an important signaling molecule that regulates a wide range of physiological processes, including blood pressure, neurotransmission, and immune response. N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide has been used to study the effects of NO on these processes, as well as on disease processes such as cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide is its high sensitivity and specificity for detecting NO in living cells. It is also relatively easy to use and can be applied to a wide range of biological systems. However, there are also some limitations to its use, including its potential for photobleaching and interference from other fluorescent molecules in the cell.
Zukünftige Richtungen
There are several future directions for research involving N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide. One area of interest is the development of new fluorescent probes for detecting other signaling molecules in living cells. Another area of interest is the use of N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide in combination with other imaging techniques, such as confocal microscopy and electron microscopy, to study the localization and distribution of NO in cells and tissues. Additionally, N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide may have potential applications in the development of new therapies for diseases such as cancer and inflammation, by targeting the production and signaling of NO in these processes.
Synthesemethoden
The synthesis of N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide involves several steps, including the condensation of 3-nitrobenzaldehyde with acetophenone, followed by reduction of the resulting nitrostyrene with sodium borohydride. The resulting amine is then acetylated with acetic anhydride to yield N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide. The overall yield of this synthesis is typically around 20-30%.
Wissenschaftliche Forschungsanwendungen
N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide has been used in a wide range of scientific research applications, including the study of NO production and signaling in various biological systems. It has been used to measure NO production in neurons, endothelial cells, and immune cells, as well as in whole organisms such as zebrafish and mice. N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide has also been used to study the role of NO in disease processes such as cancer, inflammation, and neurodegeneration.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9-7-14(10(2)20-9)15(19)17-13-6-4-5-12(8-13)16-11(3)18/h4-8H,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYQRXTVURKKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(4-pyridinylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B6003552.png)
![2-{4-(3-ethoxy-4-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6003559.png)
![N~1~-(2-bromophenyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6003560.png)

![1-(3-pyridinylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6003582.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6003596.png)

![N-(3'-fluoro-4-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide](/img/structure/B6003609.png)
![ethyl 1-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinecarboxylate](/img/structure/B6003622.png)
![2-[4-isopropyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6003626.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6003633.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6003639.png)
![N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6003654.png)
